molecular formula C15H20N4OS B5879011 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine

4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine

Cat. No. B5879011
M. Wt: 304.4 g/mol
InChI Key: GKNVKIFAMWJEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can reduce inflammation and pain in animal models of arthritis. It has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine in lab experiments is its potential applications in the field of medicinal chemistry. It has shown promising results in preclinical studies and may have therapeutic potential for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the pharmacological effects of this compound.

Future Directions

There are several future directions for the research of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine. One direction is to further investigate its mechanism of action and pharmacological effects. This will provide a better understanding of its potential therapeutic applications. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, future studies can focus on the optimization of the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can be achieved through a multi-step reaction process. The first step involves the reaction between 4-phenyl-3-ethyl-5-thiocyanatomethyl-1,2,4-triazole and morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine.

Scientific Research Applications

4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine has shown potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can inhibit the growth of certain cancer cells and induce apoptosis.

properties

IUPAC Name

4-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-2-21-15-17-16-14(12-18-8-10-20-11-9-18)19(15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVKIFAMWJEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine

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